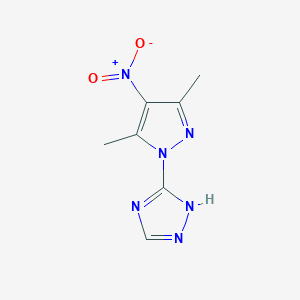![molecular formula C17H29N3O2 B5292274 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride](/img/structure/B5292274.png)
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride, also known as DSP-4, is a synthetic compound that has been widely used in scientific research. DSP-4 belongs to the class of noradrenergic neurotoxins and is commonly used to selectively damage noradrenergic neurons in animal models.
Wirkmechanismus
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is a selective neurotoxin that damages noradrenergic neurons by inducing oxidative stress. 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is transported into the noradrenergic neurons through the norepinephrine transporter and is then metabolized to form a reactive metabolite that causes oxidative damage to the neurons. The oxidative damage leads to the degeneration of the noradrenergic neurons and a subsequent decrease in norepinephrine levels.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride leads to several biochemical and physiological effects. The decrease in norepinephrine levels results in a decrease in sympathetic nervous system activity, which can lead to hypotension and bradycardia. The damage to noradrenergic neurons also affects several physiological processes, including attention, arousal, and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has several advantages and limitations for lab experiments. The selective damage of noradrenergic neurons by 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride allows researchers to study the role of noradrenergic neurons in various physiological and pathological conditions. However, the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride requires careful consideration of the animal model, as the effects of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride can vary depending on the species and strain of the animal.
Zukünftige Richtungen
There are several future directions for the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride in scientific research. One potential direction is the study of the role of noradrenergic neurons in the development of anxiety and depression. Another potential direction is the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride to study the role of noradrenergic neurons in the development of neurodegenerative diseases, such as Parkinson's disease. Additionally, the development of new neurotoxins that selectively target other neurotransmitter systems could lead to new insights into the role of these systems in various physiological and pathological conditions.
Conclusion:
In conclusion, 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is a synthetic compound that has been widely used in scientific research to selectively damage noradrenergic neurons in animal models. 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has several advantages and limitations for lab experiments and has been used to study the role of noradrenergic neurons in various physiological and pathological conditions. The future directions for the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride in scientific research are numerous and could lead to new insights into the role of noradrenergic neurons in various conditions.
Synthesemethoden
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride can be synthesized through a multistep process involving the reaction of 2,7-diazaspiro[4.5]decane with 3-oxopropyl chloride followed by the reaction of the resulting compound with 2-azepanone hydrochloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has been extensively used in scientific research to selectively damage noradrenergic neurons in animal models. Noradrenergic neurons are involved in several physiological processes, including attention, arousal, and stress response. By selectively damaging these neurons, researchers can study the role of noradrenergic neurons in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-[3-(2,7-diazaspiro[4.5]decan-7-yl)-3-oxopropyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c21-15-5-2-1-3-10-19(15)12-6-16(22)20-11-4-7-17(14-20)8-9-18-13-17/h18H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSYSBGSTIYHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)N2CCCC3(C2)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)

![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)

![N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)
![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5292224.png)
![methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5292233.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292238.png)
![N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5292246.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)
![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)